molecular formula C7H7Br2N B13123471 5-Bromo-2-(2-bromoethyl)pyridine

5-Bromo-2-(2-bromoethyl)pyridine

Cat. No.: B13123471
M. Wt: 264.94 g/mol
InChI Key: HDILIKAPQQSNMZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromoethyl)pyridine is an organic compound with the molecular formula C7H6Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms, one attached to the pyridine ring and the other to an ethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-bromoethyl)pyridine typically involves the bromination of 2-(2-bromoethyl)pyridine. One common method includes the reaction of 2-(2-bromoethyl)pyridine with bromine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective bromination of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-bromoethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-2-(2-bromoethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-bromoethyl)pyridine involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .

Comparison with Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 2-(Bromomethyl)pyridine
  • 5-Bromo-2-iodopyrimidine

Comparison: 5-Bromo-2-(2-bromoethyl)pyridine is unique due to the presence of two bromine atoms, which makes it more reactive compared to similar compounds. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

5-bromo-2-(2-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2

InChI Key

HDILIKAPQQSNMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CCBr

Origin of Product

United States

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